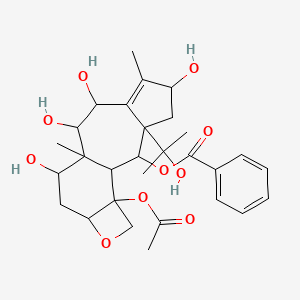

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a natural product derived from the plant Taxus chinensis var. mairei . This compound belongs to the class of diterpenoid natural products, which are structurally related to Taxol . It is characterized by its white to light yellow crystalline solid form and has low solubility .

Métodos De Preparación

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is primarily obtained from natural sources, specifically from the whole plants of Taxus chinensis var. mairei The extraction process involves isolating the compound from the plant material using various chromatographic techniques

Análisis De Reacciones Químicas

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .

Aplicaciones Científicas De Investigación

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties and reactions of diterpenoid natural products. In biology, it is investigated for its potential biological activities, including anticancer and anti-inflammatory effects. In medicine, it is explored for its potential therapeutic applications, although it is not yet approved for clinical use .

Mecanismo De Acción

The mechanism of action of 7,13-Dideacetyl-9,10-didebenzoyltaxchinin C involves its interaction with specific molecular targets and pathways within cells. While the exact molecular targets are not fully elucidated, it is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways involved in cell growth and apoptosis .

Comparación Con Compuestos Similares

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is structurally similar to other diterpenoid natural products, such as Taxol and its derivatives. it is unique in its specific substitution pattern, which includes the absence of acetyl and benzoyl groups at specific positions. Similar compounds include 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A and 13-O-Deacetyltaxumairol Z . These compounds share similar core structures but differ in their functional group substitutions, which can influence their biological activities and chemical properties.

Actividad Biológica

7,13-Dideacetyl-9,10-didebenzoyltaxchinin C is a diterpenoid compound derived from the plant Taxus chinensis var. mairei. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory studies.

- Molecular Formula : C29H38O10

- Molecular Weight : 546.61 g/mol

- IUPAC Name : [16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate

Extraction and Preparation

The extraction of this compound involves various chromatographic techniques to isolate the compound from the whole plants of Taxus chinensis var. mairei. This process is significant as it marks the first reported instance of this specific compound being isolated from this plant species under controlled conditions .

Anticancer Properties

Research has indicated that this compound exhibits promising anticancer activity. Studies show that it may inhibit the growth of various cancer cell lines through apoptosis induction and modulation of cell signaling pathways.

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been shown to possess anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate immune response pathways.

Research Findings

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound reduced the production of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

The exact mechanism by which this compound exerts its biological activities is still under investigation. However, it is believed to interact with specific molecular targets involved in cell growth regulation and apoptosis.

Proposed Pathways

- Apoptosis Induction : Modulation of caspase pathways leading to programmed cell death.

- Cytokine Regulation : Inhibition of pro-inflammatory cytokines in immune cells.

- Cell Cycle Arrest : Interference with cell cycle progression in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | High | Moderate |

| Taxol (Paclitaxel) | Very High | Low |

| 9-Deacetyl-9-benzoyl-10-debenzoyltaxchinin A | Moderate | Moderate |

This table illustrates how this compound compares with other known compounds in terms of biological activity.

Propiedades

IUPAC Name |

[16-acetyloxy-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6,10-dimethyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38O10/c1-14-17(31)12-28(26(3,4)36)20(14)21(33)23(34)27(5)18(32)11-19-29(13-37-19,39-15(2)30)22(27)24(28)38-25(35)16-9-7-6-8-10-16/h6-10,17-19,21-24,31-34,36H,11-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWCGMUIFQZOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(C3(C(CC4C(C3C(C2(CC1O)C(C)(C)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the isolation of 7,13-dideacetyl-9,10-didebenzoyltaxchinin C from cultured Taxus mairei?

A1: The study by [] focuses on identifying the chemical constituents of Taxus mairei grown in controlled environments. While the research primarily focuses on establishing the phytochemical profile of the plant, the isolation of this compound is noteworthy as it marks the first reported instance of this specific compound being found in this plant species []. This finding contributes to the understanding of the chemical diversity of Taxus mairei, particularly under cultivated conditions. Further research is needed to explore the potential biological activities and significance of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.